molecular formula C20H30O B13406116 17-Methyl-Androstenone

17-Methyl-Androstenone

Cat. No.: B13406116
M. Wt: 286.5 g/mol
InChI Key: XLIKQOJPSHZPTD-YFFHVDCVSA-N
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Description

Historical Context of Androstene Steroid Investigations

The investigation of steroids dates back to the early 19th century, with initial studies focusing on cholesterol and bile acids. nih.gov The elucidation of the complex polycyclic structure of steroids laid the groundwork for identifying and understanding the physiological roles of numerous steroid hormones. nih.gov In 1931, Adolf Friedrich Johann Butenandt and Kurt Tscherning first isolated the steroid hormone Androsterone (B159326) from male urine, a significant milestone in steroid chemistry. lgcstandards.com

The discovery of Androstenone and its related compound, Androstenol, primarily in pigs, marked a pivotal moment in the study of pheromones. cymitquimica.com These 16-androstene steroids were identified as key players in social and sexual interactions among these animals. cymitquimica.com Further research has since identified 16-androstenes in other species, including the endangered mouse deer, where they are believed to play a role in reproduction. cymitquimica.comchemeo.com The biosynthesis of these compounds is closely linked to the metabolic pathways of other sex steroids, such as androgens and estrogens. cymitquimica.com The investigation into these pathways, often involving enzymes like CYP17A1, has been a central theme in steroid research. chemeo.com

Academic Significance of 17-Methyl-Androstenone in Chemical Biology

This compound is a synthetic derivative of the androstene steroid family. Its primary distinguishing feature is the addition of a methyl group at the 17th position of the steroid nucleus. This structural modification is of significant interest in chemical biology as it can dramatically alter the compound's properties and interactions with biological systems.

The introduction of a methyl group at the C17α position is a known strategy in medicinal chemistry to increase a steroid's oral bioavailability by sterically hindering the oxidation of the 17-hydroxyl group, as seen in the case of 17α-methyltestosterone. researchgate.net While this compound is not as widely studied as 17α-methyltestosterone, its existence as a research chemical, identifiable by its CAS number 95369-40-7, indicates its use in laboratory settings for scientific investigation. sapphirebioscience.com

The academic significance of this compound lies in its potential use as a tool to probe the binding pockets of steroid receptors and enzymes. By comparing the biological activity of this compound to its non-methylated parent, Androstenone, researchers can gain insights into the steric and electronic requirements for molecular recognition and activation of biological targets. However, it is important to note that detailed research findings specifically on the biological effects and chemical biology applications of this compound are not extensively documented in publicly available literature. Its primary role appears to be that of a reference compound or a building block in synthetic chemistry.

Chemical Properties of this compound

PropertyValueSource
CAS Number 95369-40-7 sapphirebioscience.com
Molecular Formula C20H30O sapphirebioscience.com
Molecular Weight 286.46 g/mol sapphirebioscience.com
IUPAC Name (5S,8R,9S,10S,13S,14S)-10,13,17-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one cymitquimica.comlgcstandards.com
Synonyms This compound cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

IUPAC Name

(5S,8R,9S,10S,13S,14S)-10,13,17-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H30O/c1-13-4-7-17-16-6-5-14-12-15(21)8-10-20(14,3)18(16)9-11-19(13,17)2/h4,14,16-18H,5-12H2,1-3H3/t14-,16-,17-,18-,19+,20-/m0/s1

InChI Key

XLIKQOJPSHZPTD-YFFHVDCVSA-N

Isomeric SMILES

CC1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C

Canonical SMILES

CC1=CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

Origin of Product

United States

Biochemical Pathways and Metabolism

Biosynthesis of Androstenones

It is crucial to note that 17-Methyl-Androstenone is a synthetic steroid and therefore does not undergo de novo biosynthesis in the body. The term "biosynthesis" in this context refers to the enzymatic pathways responsible for the production of endogenous androstenones, which provides a framework for understanding the structural origins of related synthetic analogues.

Endogenous androstenones, such as androstenone (5α-androst-16-en-3-one), are C19 steroids. Their synthesis originates from cholesterol, following the general steroidogenic pathway. Key precursors include pregnenolone (B344588) and progesterone (B1679170). The conversion of these C21 steroids to C19 androgens is a critical step. While direct biosynthetic pathways for this compound are not applicable, the synthesis of its parent structures involves enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD), 17α-hydroxylase, and 17,20-lyase. wikipedia.orgconicet.gov.ar

The Andien-β-synthetase enzyme complex, which includes cytochrome P450c17 (CYP17A1) and cytochrome b5, is pivotal in the biosynthesis of 16-androstene steroids. wikipedia.orgnih.govresearchgate.netmedlineplus.govnih.govnih.gov CYP17A1 exhibits both 17α-hydroxylase and 17,20-lyase activities. wikipedia.orgnih.govresearchgate.netmedlineplus.govnih.govnih.gov The 17,20-lyase activity is essential for the cleavage of the C17 side chain of pregnenolone and progesterone derivatives, leading to the formation of C19 steroid precursors like dehydroepiandrosterone (B1670201) (DHEA) and androstenedione. wikipedia.orgnih.govresearchgate.netmedlineplus.govnih.govnih.gov Cytochrome b5 acts as an allosteric regulator, enhancing the 17,20-lyase activity of CYP17A1. nih.govnih.gov Specifically for 16-androstenes, a unique activity of this complex is the conversion of pregnenolone to 5,16-androstadien-3β-ol. Although not directly involved in the synthesis of the synthetic this compound, this complex is fundamental to the production of the foundational structures from which such synthetic androgens are designed.

The biosynthesis of endogenous steroids is tightly regulated by the hypothalamic-pituitary-gonadal (HPG) axis. frontiersin.orgnih.gov The hypothalamus releases gonadotropin-releasing hormone (GnRH), which stimulates the pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH). frontiersin.org LH, in particular, stimulates the Leydig cells in the testes to produce androgens by upregulating the activity of key steroidogenic enzymes, including CYP17A1. conicet.gov.ar This intricate feedback loop ensures the maintenance of physiological hormone levels. While the administration of a synthetic steroid like this compound would disrupt this natural regulatory axis, typically through negative feedback on GnRH and LH secretion, the fundamental principles of neuroendocrine control highlight the pathways that are being synthetically bypassed. frontiersin.orgendocrine-abstracts.org

Hepatic and Extra-hepatic Metabolism Studies

As a 17α-methylated steroid, this compound is expected to undergo significant metabolism, primarily in the liver, to facilitate its excretion. The C17α-methyl group is known to hinder the oxidation of the 17β-hydroxyl group, which increases the oral bioavailability of these compounds but also contributes to their potential hepatotoxicity. nih.govnih.govnih.govwikipedia.org Metabolism generally proceeds through Phase I functionalization reactions followed by Phase II conjugation. nih.govlongdom.orgyoutube.comsigmaaldrich.com

Phase I metabolism of 17α-methylated steroids involves a variety of transformations aimed at increasing their polarity. nih.govresearchgate.net Based on studies of methyltestosterone (B1676486) and other related AAS, the primary Phase I metabolic reactions for this compound are predicted to be reduction and hydroxylation. nih.govresearchgate.netnih.govwada-ama.orgnih.govresearchgate.net

Reduction: The A-ring of the steroid nucleus is a common site for reduction. This can involve the reduction of the 4,5-double bond and the 3-keto group, leading to various tetrahydro metabolites. nih.govresearchgate.netoup.com

Hydroxylation: Hydroxylation can occur at multiple positions on the steroid skeleton, introducing hydroxyl groups that serve as sites for subsequent conjugation. Common sites of hydroxylation for synthetic androgens include the 6β, 16α, and 18 positions. nih.govnih.govresearchgate.net

The following table summarizes potential Phase I metabolites of this compound, extrapolated from known metabolites of methyltestosterone.

PrecursorMetabolic ReactionResulting Metabolite(s)
This compoundA-ring Reduction17α-methyl-5α-androstan-3α-ol, 17α-methyl-5β-androstan-3α-ol
This compoundHydroxylation6β-hydroxy-17-Methyl-Androstenone, 16α-hydroxy-17-Methyl-Androstenone
This compoundEpimerization17-epi-17-Methyl-Androstenone

This table is illustrative and based on the metabolism of structurally related compounds. Specific metabolites for this compound require dedicated study.

The enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) plays a crucial role in both the synthesis and metabolism of steroids. wikipedia.orgnih.govnih.govresearchgate.netoup.com In steroidogenesis, it catalyzes the conversion of Δ5-3β-hydroxysteroids to Δ4-ketosteroids. wikipedia.orgnih.gov In the context of metabolism, 3β-HSD can act as a reductase, converting 3-keto steroids to 3β-hydroxy steroids. Given that this compound possesses a 3-keto group, it is plausible that 3β-HSD is involved in its reductive metabolism in the liver and other peripheral tissues, contributing to the formation of 3β-hydroxy metabolites. wikipedia.orgnih.govnih.govresearchgate.netoup.com

Phase I Metabolic Transformations (Reduction, Hydroxylation)

Species-Specific Variations in Metabolic Enzyme Activity

Significant species differences in drug metabolism are a critical factor in pharmacology and toxicology, and this variability extends to the biotransformation of steroids. bioivt.com Different species exhibit distinct profiles of metabolic enzymes, which can lead to variations in the rates and pathways of steroid clearance. bioivt.com For instance, comparisons between species such as rats, dogs, non-human primates (NHPs), and humans reveal unique characteristics in their metabolic capabilities. bioivt.com

While comprehensive comparative studies focusing specifically on 17α-methyltestosterone across multiple species are limited, general principles of steroid metabolism suggest that such variations are highly probable. Key enzyme families responsible for steroid biotransformation, including UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), show species-dependent expression and activity levels. researchgate.net For example, studies on other compounds have shown that N-glucuronidation can be favored in humans and NHPs compared to other species, and that NHPs may not always be the ideal model for human UGT1A1 or UGT1A9 substrates. researchgate.net In fish, 17α-methyltestosterone has been shown to affect sex differentiation and gonadal development, indicating it is metabolically active in aquatic species as well. nih.gov Furthermore, studies on yellowfin tuna have revealed sex-specific differences in liver enzyme activities related to lipid and sugar metabolism, highlighting that metabolic pathways can vary not just between species, but also between sexes within a species. mdpi.com These inherent differences underscore the importance of selecting appropriate animal models in research and cautiously extrapolating metabolic data from one species to another.

Phase II Metabolic Transformations (Conjugation)

Following Phase I modifications, or sometimes acting directly on the parent compound, Phase II conjugation reactions attach small, polar endogenous molecules to the steroid, greatly increasing its water solubility for excretion. nih.govuomus.edu.iq This process is a crucial detoxification pathway. uomus.edu.iq For 17α-methyltestosterone and its metabolites, the primary Phase II reactions are glucuronidation and sulfation, leading to the formation of glucuronide and sulfate (B86663) conjugates, respectively. nih.govresearchgate.net These reactions are catalyzed by specific transferase enzymes located mainly in the liver. nih.govresearchgate.net

Glucuronidation Pathway Characterization

Glucuronidation is a major Phase II pathway for steroids, catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. researchgate.netnih.gov This reaction involves the transfer of glucuronic acid from the activated coenzyme uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to the steroid molecule. uomus.edu.iq The resulting glucuronide conjugates are more polar and are readily eliminated from the body. researchgate.netnih.gov

In the metabolism of 17α-methyltestosterone, glucuronidation occurs after Phase I reduction of the A-ring. The primary substrates for this process are the metabolites 17α-methyl-5α-androstane-3α,17β-diol and 17α-methyl-5β-androstane-3α,17β-diol. acs.org UGT enzymes catalyze the formation of 3α-O-β-d-glucuronide conjugates from these metabolites. acs.org The UGT2B subfamily, particularly enzymes like UGT2B15 and UGT2B17, are known to be important in the conjugation of androgens. nih.gov An in vitro study using rat liver microsomes demonstrated significant UGT activity towards these reduced metabolites, confirming this as a key elimination pathway. acs.org

Table 1: UGT Activity for 17α-Methyltestosterone Metabolites
Substrate (Aglycone)Specific Enzyme Activity (nmol/mg microsomal protein in 2h)
17α-methyl-5α-androstane-3α,17β-diol25
17α-methyl-5β-androstane-3α,17β-diol124

Data sourced from an in vitro study using rat liver microsomes. acs.org

Sulfoconjugation via Hydroxysteroid Sulfotransferase (SULT2A1)

Sulfoconjugation is another critical Phase II pathway for steroids, mediated by sulfotransferase (SULT) enzymes that transfer a sulfonate group from the co-substrate 3'-phosphoadenosine-5'-phosphosulfate (PAPS). uniprot.org The primary enzyme responsible for the sulfation of hydroxysteroids like dehydroepiandrosterone (DHEA) and other steroids in the liver and adrenal glands is hydroxysteroid sulfotransferase 2A1 (SULT2A1). uniprot.orgnih.govnih.govnih.gov

SULT2A1 plays a pivotal role in the metabolism of 17α-methyltestosterone. In humans, the common metabolic reaction of 17-epimerization, which converts the 17α-methyl/17β-hydroxyl configuration to a 17β-methyl/17α-hydroxyl form, is believed to proceed through the formation of a 17β-sulfate conjugate. nih.govresearchgate.net This sulfate ester intermediate is unstable and can undergo subsequent hydrolysis to yield the epimerized product. researchgate.net Furthermore, this sulfated intermediate is implicated in a Wagner-Meerwein rearrangement of the steroid's D-ring, leading to the formation of 17,17-dimethyl-18-nor steroid structures, which are precursors to several long-term metabolites. nih.gov SULT2A1 is recognized for its activity toward a wide range of steroids and xenobiotics, and its expression is regulated by transcription factors such as Steroidogenic Factor 1 (SF-1) and GATA-6 in the adrenal glands. uniprot.orgnih.gov

Characterization of Novel Metabolites

Research into the biotransformation of 17α-methyltestosterone has led to the identification of numerous novel metabolites, many of which have extended detection windows, making them important markers in anti-doping analysis. nih.govresearchgate.net These metabolites often result from complex enzymatic reactions including reductions, hydroxylations, epimerization, and rearrangements of the steroid skeleton. nih.govresearchgate.net

Many of these novel metabolites feature significant structural modifications, such as:

A-Ring Reduction: Formation of fully reduced A-ring structures, such as 17α-methyl-5α-androstane-3α,17β-diol and 17α-methyl-5β-androstane-3α,17β-diol. researchgate.net

D-Ring Rearrangement and Hydroxymethylation: A key metabolic pathway involves a rearrangement of the D-ring, leading to the formation of 17,17-dimethyl-18-nor-Δ13 structures. researchgate.netuoa.gr Subsequent hydroxylation can produce metabolites like 17β-hydroxymethyl-17α-methyl-18-norandrosta-4,13-dien-3-one and its 17-epimer. dshs-koeln.de These metabolites with a rearranged D-ring and a fully reduced A-ring have been identified as long-term metabolites. nih.govresearchgate.net

Epimerization: The conversion of the 17β-hydroxyl group to a 17α-hydroxyl group (epimethyltestosterone) is a known metabolic step. researchgate.net Further oxidation of this epimer can lead to compounds like 6-ene-epimethyltestosterone. researchgate.net

The discovery of these metabolites provides deeper insight into the complex enzymatic processes involved in human steroid metabolism. nih.gov

Table 2: Selected Novel Metabolites of 17α-Methyltestosterone
Metabolite NameKey Structural Feature(s)Reference
Epimethyltestosterone17-epimer of parent compound researchgate.net
6-ene-epimethyltestosterone17-epimer with C6-C7 double bond researchgate.net
17β-hydroxymethyl-17α-methyl-18-norandrosta-4,13-dien-3-oneD-ring rearrangement, hydroxymethylation dshs-koeln.de
17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-olD-ring rearrangement, A-ring reduction nih.govresearchgate.net
17α-hydroxymethyl-17β-methyl-18-nor-5α-androst-13-en-3α-olD-ring rearrangement, A-ring reduction nih.govresearchgate.net
17,17-dimethyl-18-nor-Δ13 structuresD-ring rearrangement, side product of sulfation researchgate.netuoa.gr

Enzyme Kinetics and Regulatory Mechanisms in Metabolism

The rate of metabolic reactions is described by enzyme kinetics, often modeled by the Michaelis-Menten equation, which relates the reaction velocity to substrate concentration via the parameters Vmax (maximum reaction rate) and Km (substrate concentration at half-maximal velocity). teachmephysiology.com The conversion of an enzyme-substrate complex into the final product is typically the rate-limiting step in these reactions. teachmephysiology.com Kinetic analyses of SULT2A1, for example, have determined its Km values for various substrates, providing insight into its substrate affinity and catalytic efficiency. nih.gov For UGT enzymes, specific activities for the glucuronidation of 17α-methyltestosterone metabolites have been quantified, demonstrating differential rates for 5α- and 5β-isomers. acs.org

The expression and activity of these metabolic enzymes are tightly controlled by regulatory mechanisms, primarily through a class of proteins known as nuclear receptors. oup.comnih.govwikipedia.org These ligand-activated transcription factors sense the presence of endogenous molecules (like steroids) and xenobiotics, and in response, modulate the expression of genes involved in metabolism and transport. oup.comwikipedia.org Key nuclear receptors implicated in steroid homeostasis include the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR), which act as xenobiotic sensors, and others like Steroidogenic Factor 1 (SF-1), which regulates the transcription of SULT2A1. nih.govoup.com These receptors can bind to DNA response elements in the promoter regions of target genes, thereby up- or down-regulating their expression to adapt to changing chemical environments. wikipedia.orgnih.govoup.com This regulatory network ensures proper hormonal balance and efficient detoxification of foreign compounds. oup.comnih.gov

Molecular and Cellular Mechanisms of Action

Interactions with Nuclear Receptors

Nuclear receptors are critical transcription factors that regulate gene expression in response to small lipophilic molecules like steroid hormones. The Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR) are key "xenosensors" in the liver that govern the metabolism and clearance of foreign substances and endogenous molecules. researchgate.net

The Constitutive Androstane Receptor (CAR, NR1I3) is a unique nuclear receptor that can be constitutively active and is a central regulator of xenobiotic and endobiotic metabolism. nih.govfrontiersin.org It controls the transcription of genes encoding phase I and phase II metabolizing enzymes and transporters. frontiersin.org CAR can be activated through direct ligand binding or indirectly via signaling pathways that lead to its dephosphorylation and nuclear translocation. frontiersin.org Upon entering the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR) to bind to specific DNA response elements in the promoter regions of its target genes, such as CYP2B6 and CYP3A4. nih.govmdpi.com

Androstanes were the first group of molecules identified as inverse agonists for CAR, capable of repressing its constitutive activity. While specific studies detailing the direct interaction of 17-Methyl-Androstenone with CAR are not extensively documented, research in porcine models has shown that CAR activation can influence the synthesis of 16-androstene steroids, including androstenone. nih.gov In porcine Leydig cells, CAR activation was found to increase the expression of Cytochrome b5A (CYB5A) and Cytochrome b5 Reductase (CYB5R3), which favors the andien-β synthase activity of CYP17A1, thereby promoting the synthesis of 16-androstene steroids over other sex steroids. nih.gov This suggests an indirect regulatory link between the CAR signaling pathway and the biosynthetic pathways of androstenone and its derivatives.

The Pregnane X Receptor (PXR, NR1I2) is another crucial xenosensor, highly expressed in the liver and intestines, that regulates a wide array of genes involved in drug and steroid metabolism, including members of the Cytochrome P450 family like CYP3A4. researchgate.netmdpi.com PXR is activated by a diverse range of ligands, including steroids, pharmaceuticals, and environmental compounds. researchgate.netdoi.org PXR activation has been linked to both pro-inflammatory and anti-inflammatory effects depending on the context and ligand. frontiersin.org For instance, PXR activation can suppress the NF-κB signaling pathway, thereby exerting anti-inflammatory effects. frontiersin.org

Similar to CAR, direct transactivation of PXR by this compound has not been specifically detailed in the available literature. However, studies on related pathways provide context. In porcine models, PXR activation, like CAR activation, has been shown to upregulate CYB5A and CYB5R3, increasing the synthesis of 16-androstene steroids such as androstenone. nih.gov This indicates that the PXR pathway is involved in regulating the production of androstenone precursors. The broad ligand specificity of PXR suggests that various steroid molecules can potentially interact with and modulate its activity, though specific studies for this compound are required for confirmation.

Enzyme Inhibition and Activation Studies

The biological effects of steroids are often mediated by their ability to modulate the activity of key enzymes. This includes enzymes responsible for the synthesis and metabolism of other hormones and those involved in the detoxification of xenobiotics.

Testosterone-5α-reductase is a critical enzyme that converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). wikipedia.orggoogle.com Inhibition of this enzyme is a therapeutic strategy for managing androgen-responsive conditions. google.com The class of 5α-reductase inhibitors includes various steroidal and non-steroidal compounds. wikipedia.org

While direct studies on the inhibitory potential of this compound against 5α-reductase are scarce, research on structurally similar compounds provides insight. For example, a patent from 1973 demonstrated that methyl 4-androsten-3-one-17β-carboxylate acts as a testosterone-5α-reductase inhibitor. google.com More recent studies have evaluated other steroid derivatives. An in vitro study on human benign prostatic hyperplasia (BPH) tissue compared the inhibitory effects of 4-hydroxy-4-androstene-3,17-dione (4-OH-A) with a known inhibitor, 17β-N,N-diethylcarbamoyl-4-methyl-4-aza-5α-androstan-3-one (4-MA). nih.gov Both compounds were found to significantly decrease the formation of DHT in a dose-dependent manner, illustrating the potential for steroidal molecules to inhibit this enzyme. nih.gov

Table 1: Comparative Inhibition of 5α-Reductase Activity in Human BPH Tissue This table presents data for compounds structurally related to androstenone to illustrate enzyme inhibition studies.

InhibitorConcentrationInhibition of DHT Formation (%)
4-hydroxy-4-androstene-3,17-dione (4-OH-A)10-8 M31%
10-7 M41%
10-6 M72%
17β-N,N-diethylcarbamoyl-4-methyl-4-aza-5α-androstan-3-one (4-MA)10-8 M57%
10-7 M87%
10-6 M97%

Data sourced from an in vitro study on human BPH tissue. nih.gov

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast number of endogenous and exogenous compounds, including steroids and drugs. frontiersin.orgoup.com Modulation of CYP activity, either through inhibition or induction, is a key mechanism by which steroids can influence metabolic pathways and cause drug-drug interactions. criver.comphcog.com

Direct research on this compound's effect on specific CYP isoforms is limited. However, a study on its parent compound, androstenone, in porcine liver microsomes demonstrated a competitive inhibitory effect on CYP2E1, an enzyme involved in the metabolism of skatole. nih.gov This suggests that androstenone and p-nitrophenol (a substrate for CYP2E1) may compete for the same binding site on the enzyme. nih.gov The study also noted that testosterone did not inhibit CYP2E1 or CYP2A activity under the same conditions. nih.gov Furthermore, the synthesis of androstenone itself is dependent on CYP17A1, a P450 enzyme with dual hydroxylase and lyase activities, highlighting the integral role of CYPs in the steroidogenic pathway. nih.govnih.gov

Table 2: Inhibitory Effect of Androstenone on CYP2E1 Activity in Porcine Liver Microsomes

SteroidTarget EnzymeObserved EffectMechanism of Inhibition
AndrostenoneCYP2E1Inhibition of p-nitrophenol hydroxylationCompetitive
17β-oestradiolCYP2E1Inhibition of p-nitrophenol hydroxylationMixed
TestosteroneCYP2E1 / CYP2AIneffective as an inhibitorN/A

Data sourced from an in vitro study using porcine liver microsomes. nih.gov

Intracellular Signaling and Regulatory Processes (in vitro studies)

Beyond direct receptor modulation and enzyme inhibition, steroids can influence a variety of intracellular signaling pathways that regulate cellular processes. The specific signaling events triggered by this compound are not well-defined in the literature, but studies of related compounds and pathways offer potential mechanisms.

Functional genomics studies in pigs have identified genetic loci (eQTLs) associated with boar taint compounds (androstenone and skatole) that are linked to the "intracellular steroid hormone receptor signalling pathway" and "xenobiotic metabolism by cytochrome P450 system." plos.org This indicates that the effects of androstenone are integrated into broader cellular regulatory networks.

One specific in vitro signaling event that has been characterized involves the human odorant receptor OR7D4. researchgate.net This G-protein coupled receptor (GPCR) is selectively activated by androstenone and the related steroid androstadienone. Genetic variations in this receptor are known to alter human perception of these steroidal odors. Activation of OR7D4 in heterologous expression systems initiates a downstream signaling cascade typical of GPCRs, demonstrating a highly specific signaling role for androstenone outside of its metabolic functions. researchgate.net While this relates to sensory perception rather than hepatic metabolism, it provides a clear example of a specific intracellular signaling pathway activated by this class of steroids.

Apoptosis Induction and Cell Cycle Perturbations

Thiazole-fused androstenone derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in melanoma cell lines. nih.gov This process is a crucial mechanism for eliminating cancerous cells. In conjunction with apoptosis, these compounds also cause a minor arrest in the G2/M phase of the cell cycle. nih.gov The cell cycle is a series of events that leads to cell division and replication; an arrest at the G2/M checkpoint prevents the cell from entering mitosis, thus halting proliferation.

Studies on other compounds have shown that perturbations in the cell cycle, such as a block in the G2/M phase and delayed progression through the S-phase, can precede the onset of apoptosis. nih.gov For instance, the marine compound isohomohalichondrin B (IHB) induces a dramatic block in the G2/M phase, leading to the accumulation of cells in prophase and subsequent apoptotic death in leukemia cells. nih.gov Similarly, plasma-activated media (PAM) can trigger cell cycle arrest in bladder cancer cells, which, along with mitochondrial dysfunction, leads to apoptosis via the cytochrome c/caspase 3 pathway. mdpi.com The induction of apoptosis is a key feature of many anti-cancer agents, and the ability of androstenone derivatives to trigger this process highlights their therapeutic potential. nih.govcansa.org.za

Impact on Actin Cytoskeleton Dynamics and Cell Motility

The actin cytoskeleton is a dynamic network of protein filaments that plays a fundamental role in cell motility, a process essential for both normal physiological functions and pathological conditions like cancer metastasis. frontiersin.orgnih.gov Androgens have been shown to modulate the rearrangement of the actin cytoskeleton, thereby influencing cell migration and invasion. frontiersin.org Specifically, androgens can induce changes in actin organization, leading to the formation of pseudopodia and membrane ruffles, which are structures associated with cell movement. frontiersin.org

Research on thiazole-fused androstenone derivatives has revealed their significant impact on actin cytoskeleton dynamics. nih.gov These compounds inhibit the formation of actin-rich membrane protrusions, which are crucial for facilitating cell migration during metastasis. nih.gov By impairing these dynamics, the compounds effectively hinder key metastatic processes such as cell migration and adhesion. nih.gov The regulation of actin dynamics is a complex process involving various signaling pathways and actin-binding proteins that control the polymerization and depolymerization of actin filaments. numberanalytics.com The ability of androstenone derivatives to interfere with this process underscores their potential as antimetastatic agents. nih.gov

Targeting of Mechanistic Target of Rapamycin (B549165) Complex 2 (mTORC2)

The mechanistic target of rapamycin (mTOR) is a protein kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival. nih.govwikipedia.org While mTORC1 is sensitive to the inhibitor rapamycin, mTORC2 is relatively insensitive and plays a crucial role in cell cycle progression and actin cytoskeleton organization. nih.govwikipedia.org Dysregulation of mTOR signaling, including hyperactivation of mTORC2, is frequently observed in various human cancers. wikipedia.org

Docking studies suggest that thiazole-fused androstenone derivatives may exert their anti-tumor effects by targeting mTORC2. nih.gov By suppressing mTORC2, these compounds could inhibit tumor proliferation and metastasis. nih.gov The mTORC2 complex is known to be activated by growth factors and plays a pivotal role in phosphorylating and activating downstream effectors like Akt, which is vital for cell survival. wikipedia.orgmdpi.com The potential of androstenone derivatives to target this specific complex offers a promising avenue for therapeutic intervention in cancers with aberrant mTORC2 signaling. nih.govwikipedia.org

Transcriptional and Translational Regulation of Key Proteins (e.g., Actin Genes)

The expression of genes is a tightly controlled process involving transcription (the synthesis of RNA from a DNA template) and translation (the synthesis of protein from an RNA template). Nuclear actin, particularly in its globular form (G-actin), is implicated in regulating gene expression by associating with RNA polymerases. jcancer.orgresearchgate.net

Studies on thiazole-fused androstenone derivatives have shown that these compounds can downregulate the expression of β-actin (ACTB) and γ-actin (ACTG1) genes at the transcriptional level in melanoma cells. nih.gov This finding was confirmed at the protein level through western immunoblotting and proteomics assays. nih.gov The regulation of actin gene expression is crucial, as a transition from non-muscle to sarcomeric actin phenotypes occurs during processes like muscle cell differentiation, which is primarily regulated at the transcriptional level. nih.gov The ability of androstenone derivatives to modulate the transcription of key cytoskeletal proteins like actin provides a molecular basis for their observed effects on cell motility and metastasis. nih.gov

Effects on Sexual Differentiation in Non-human Models

Influence on Gonadal Development and Histomorphology

17α-methyltestosterone (MT), a synthetic androgen, is widely used in aquaculture to influence the sexual development of fish. nih.gov Histological analyses have demonstrated its profound effects on gonadal structure. In the black rockfish (Sebastes schlegelii), treatment with MT induced female-to-male sex reversal, with all treated females developing testes instead of ovaries. mdpi.com However, higher concentrations of MT were found to impair testis development in these pseudomales. mdpi.com

Table 1: Effects of 17α-methyltestosterone on Gonadal Histology in Various Species

SpeciesObserved Effects on GonadsReference
Black Rockfish (Sebastes schlegelii)Induces female-to-male sex reversal; higher concentrations impair testis development in pseudomales. mdpi.com
Zebrafish (Danio rerio)Decreased frequency of late-mature oocytes in females (ovarian suppression); minimal histological effect on male testes. nih.gov
Rare Minnow (Gobiocypris rarus)Impaired testicular development. researchgate.net
Topmouth Gudgeon (Pseudorasbora parva)Inhibition of gonadal development. nih.gov
Giant Freshwater Prawn (Macrobrachium rosenbergii)No significant differences in female gonad stages or cell morphology. mdpi.com

Modulation of Endogenous Sex Steroid Hormone Levels

The process of steroidogenesis involves the conversion of cholesterol into various steroid hormones through the action of specific enzymes. nih.gov Exposure to 17α-methyltestosterone can significantly alter the balance of endogenous sex steroid hormones. researchgate.net

In black rockfish that underwent sex reversal, MT treatment suppressed the levels of 17β-estradiol (E2) while increasing the levels of testosterone (T) and 11-ketotestosterone (B164220) (11-KT). mdpi.com This hormonal shift is consistent with the observed masculinization. E2 levels are typically higher in females, and the suppression of its production is a key step in sex reversal. mdpi.com This is often linked to the downregulation of the cyp19a1a gene, which encodes for aromatase, the enzyme responsible for converting androgens to estrogens. mdpi.com

In the rare minnow, exposure to MT has also been shown to affect sex-steroid hormone levels, likely by interfering with the activity of steroidogenic enzymes. researchgate.net The study on Pseudorasbora parva further supports that MT disrupts the synthesis of sex steroids. nih.gov The modulation of these hormones is a primary mechanism through which compounds like MT exert their effects on sexual differentiation and reproductive function. mdpi.comresearchgate.netnih.gov

Table 2: Modulation of Endogenous Sex Steroid Hormone Levels by 17α-methyltestosterone in Black Rockfish (Sebastes schlegelii)

HormoneEffect in Pseudomales (MT-treated females)Reference
17β-estradiol (E2)Suppressed mdpi.com
Testosterone (T)Increased mdpi.com
11-ketotestosterone (11-KT)Increased mdpi.com

Transcriptomic Analysis of Sex-Determining Genes and Pathways

Transcriptomic studies, particularly those employing RNA sequencing (RNA-Seq), have provided profound insights into the molecular basis of 17α-methyltestosterone-induced masculinization. These analyses reveal a comprehensive reprogramming of gene expression in the gonads, effectively overriding the genetic sex of an organism by altering the balance of key regulatory genes and pathways.

Exposure to MT consistently leads to the masculinization of gonadal transcriptomes. nih.gov In fish models such as zebrafish (Danio rerio), black rockfish (Sebastes schlegelii), and largemouth bass (Micropterus salmoides), MT treatment leads to the significant upregulation of genes pivotal for male sex determination and differentiation. nih.govexlibrisgroup.commdpi.comnih.govresearchgate.net Concurrently, it actively represses the expression of genes essential for ovarian development and female-specific functions. nih.govexlibrisgroup.commdpi.com

Upregulation of Male-Specific Genes:

A primary effect of MT is the increased expression of genes that drive testicular development. Key among these are dmrt1 (doublesex and mab-3 related transcription factor 1), amh (anti-Müllerian hormone), and sox9 (SRY-box transcription factor 9).

dmrt1 is considered a master regulator of male differentiation in many vertebrates. Studies consistently show its expression is significantly upregulated in the gonads of genetic females exposed to MT, driving the transformation into testes. nih.govresearchgate.netfrontiersin.orgnih.gov

amh , a member of the TGF-β signaling pathway, is crucial for the regression of Müllerian ducts in males and is involved in spermatogenesis. Its expression is markedly increased following MT treatment. nih.govmdpi.comnih.gov

sox9a works downstream of initial sex-determining signals to promote Sertoli cell differentiation and subsequent testicular organization. frontiersin.org MT exposure elevates its expression in masculinized gonads. mdpi.comnih.gov

Other upregulated male-associated genes include gonadal soma derived factor (gsdf), Wilms' tumor suppressor gene 1a (wt1a), and genes involved in the production of 11-oxygenated androgens, such as cyp11c1 and hsd11b2. nih.gov

Table 1: Upregulation of Key Male Sex-Determining Genes by 17α-methyltestosterone

Gene Species Studied Key Finding Citation
dmrt1 Largemouth Bass (Micropterus salmoides) Significantly upregulated in pseudo-male fish compared to control females. researchgate.netnih.gov researchgate.netnih.gov
dmrt1 Zebrafish (Danio rerio) Upregulated in MT-treated gonads, contributing to masculinization. nih.gov nih.gov
amh Black Rockfish (Sebastes schlegelii) Highly expressed in males and upregulated in MT-induced pseudo-males. mdpi.comnih.gov mdpi.comnih.gov
amh Zebrafish (Danio rerio) Upregulated expression involved in male sex determination and differentiation. nih.gov nih.gov
sox9 Black Rockfish (Sebastes schlegelii) Highly expressed in males; its pathway is implicated in MT-induced sex reversal. mdpi.comnih.gov mdpi.comnih.gov
gsdf Zebrafish (Danio rerio) Upregulated expression involved in male sex determination and differentiation. nih.gov nih.gov

Downregulation of Female-Specific Genes:

The masculinizing effect of MT is also achieved through the active suppression of the female developmental pathway. This involves the downregulation of genes critical for ovarian differentiation and function, most notably cyp19a1a (aromatase) and foxl2 (forkhead box L2).

cyp19a1a encodes the enzyme aromatase, which is responsible for converting androgens into estrogens—a crucial step for ovarian development and maintenance in many fish species. nih.gov MT treatment significantly inhibits cyp19a1a expression, thus blocking estrogen production and promoting a shift towards a male phenotype. nih.govmdpi.comnih.govresearchgate.net

foxl2 is a key transcription factor required for ovarian development and the regulation of cyp19a1a. MT exposure leads to a marked decrease in foxl2 expression in masculinized gonads. nih.govmdpi.comnih.gov

Other downregulated ovarian development genes include bone morphogenetic protein 15 (bmp15), growth differentiation factor 9 (gdf9), and zona pellucida genes (zp2.1, zp3b). nih.gov This coordinated suppression effectively de-feminizes the gonad at a transcriptomic level. nih.gov

Table 2: Downregulation of Key Female Sex-Determining Genes by 17α-methyltestosterone

Gene Species Studied Key Finding Citation
cyp19a1a (aromatase) Largemouth Bass (Micropterus salmoides) Significantly downregulated in pseudo-male fish compared to control females. researchgate.net researchgate.net
cyp19a1a (aromatase) Black Rockfish (Sebastes schlegelii) Significantly inhibited in MT-induced pseudo-males. mdpi.comnih.gov mdpi.comnih.gov
foxl2 Black Rockfish (Sebastes schlegelii) Expression significantly inhibited in pseudo-males. mdpi.comnih.gov mdpi.comnih.gov
foxl2 Zebrafish (Danio rerio) Expression was not significantly different in MT-treated testes compared to control ovaries at 40 dpf, suggesting other mechanisms are also critical. nih.gov nih.gov
bmp15, gdf9, figla, zp genes Zebrafish (Danio rerio) Expression of these ovarian development and folliculogenesis genes was repressed by MT treatment. nih.gov nih.gov

Affected Signaling Pathways:

Transcriptome analysis reveals that MT modulates entire signaling pathways. In the black rockfish, for example, MT was found to modulate the TGF-β signaling pathway, which includes the key male-determining gene amh, and the steroid hormone biosynthesis pathway. mdpi.com In the rare minnow (Gobiocypris rarus), MT exposure affected pathways such as cell adhesion molecules and the PI3K/Akt/FoxO3a signaling pathway in the brain, which in turn influences the hypothalamic-pituitary-gonadal (HPG) axis and gonadal development. mdpi.com These findings demonstrate that the influence of 17α-methyltestosterone extends beyond single genes to encompass the complex networks that regulate sexual differentiation.

Receptor Interactions and Chemosensory Perception Studies

Olfactory Receptor Binding and Activation

The perception of 17-Methyl-Androstenone and related steroidal compounds is initiated by its interaction with specific olfactory receptors (ORs) located on the surface of olfactory sensory neurons. These interactions are the first step in a complex signaling cascade that results in the perception of smell.

Research has identified the human olfactory receptor OR7D4 as a key receptor for androstenone and its analogue, androstadienone. rockefeller.edu This receptor is selectively activated by these two steroidal molecules and does not respond to a wide panel of other odors, highlighting its narrow tuning. rockefeller.edu The gene encoding OR7D4 is expressed in the human nasal epithelium. rockefeller.edu While OR7D4 shows the most robust response, other receptors may have smaller, potentially relevant responses in vivo. rockefeller.edu

Genetic variation within the OR7D4 gene has a significant impact on an individual's perception of androstenone. oup.com Two common non-synonymous single nucleotide polymorphisms (SNPs) result in amino acid substitutions (R88W and T133M), creating a variant of the receptor often referred to as OR7D4 WM, in contrast to the more functional RT variant. rockefeller.eduoup.com In vitro functional assays have demonstrated that these substitutions severely impair the receptor's response to androstenone. rockefeller.edu Consequently, individuals with one or two copies of the impaired WM variant (genotypes RT/WM or WM/WM) are generally less sensitive to androstenone and perceive it as less unpleasant compared to individuals with two copies of the functional RT variant (RT/RT). rockefeller.eduoup.com This genetic variation in a single receptor accounts for a significant portion of the variance in how different people perceive the intensity and pleasantness of these steroidal odors. rockefeller.eduoup.com

Studies on the pig ortholog of OR7D4, which also shows a high level of response to androstenone, have identified specific amino acid residues crucial for recognizing the molecule. mdpi.com Through ligand-binding cavity analysis, researchers have pinpointed F178 and T203 as key sites for this recognition. mdpi.comresearchgate.net

OR7D4 VariantKey Amino Acid ResiduesFunctional Response to Androstenone (In Vitro)Associated Perception
RTArginine (R) at position 88, Threonine (T) at position 133Strong, selective activation rockefeller.eduHigher sensitivity; often perceived as intense and unpleasant rockefeller.eduoup.com
WMTryptophan (W) at position 88, Methionine (M) at position 133Severely impaired function; no response at tested concentrations rockefeller.eduLower sensitivity; perceived as less intense and less unpleasant, or odorless rockefeller.eduoup.com

The interaction between an odorant like androstenone and a receptor such as OR7D4 can be described using kinetic models, which help to quantify the dynamics of receptor activation. plos.org These models analyze dose-response data to characterize the interaction in terms of key empirical parameters: the half-maximum effective concentration (EC50), efficacy, and basal activity. plos.org

Olfactory receptors are a type of G protein-coupled receptor (GPCR). nih.gov The activation process involves the odorant binding to the receptor, which triggers a conformational change, leading to the activation of an intracellular signaling pathway. nih.govnih.gov Molecular dynamics simulations can be used to model this process, predicting how the binding of a ligand to the receptor's orthosteric binding site initiates an allosteric signal that is transmitted to the G protein binding site on the intracellular side. nih.gov

Kinetic ParameterDescriptionRelevance to Androstenone-OR7D4 Interaction
EC50 (Half-Maximum Effective Concentration)The concentration of an odorant required to elicit 50% of the maximum response from the receptor.A lower EC50 value for the OR7D4 RT variant compared to the WM variant would indicate a higher potency and sensitivity to androstenone.
EfficacyThe maximum response a ligand can produce upon binding to the receptor.The RT variant exhibits high efficacy in response to androstenone, while the WM variant has virtually zero efficacy. rockefeller.edu
Basal ActivityThe level of receptor activity in the absence of any bound ligand.This parameter provides a baseline for measuring the change in receptor activity upon odorant binding.

Neurosteroid Activity and GABAA Receptor Modulation (Androsterone as a related example)

Beyond olfaction, certain steroids and their metabolites, known as neurosteroids, can modulate neuronal activity directly within the central nervous system. nih.gov A primary target for these neurosteroids is the GABA-A receptor, which is the major mediator of inhibitory neurotransmission in the mammalian brain. nih.govmdpi.com While the specific actions of this compound on GABA-A receptors are not detailed in the provided context, the activity of related neurosteroids like allopregnanolone (B1667786) provides a well-studied example of this mechanism.

Neurosteroids can exert their effects on GABA-A receptors in two main ways: as positive allosteric modulators that enhance the effect of GABA, and at higher concentrations, as direct activators of the receptor even in the absence of GABA. nih.gov This modulation is crucial for regulating neuronal excitability. nih.gov For instance, 3α-hydroxy A-ring reduced metabolites of progesterone (B1679170), such as allopregnanolone, are potent positive allosteric modulators of the GABA-A receptor. nih.govresearchgate.net They bind to specific sites on the receptor complex, distinct from the GABA binding site, to increase the chloride ion current evoked by GABA. nih.gov

The effect of a neurosteroid can vary significantly depending on the subunit composition of the GABA-A receptor. nih.gov For example, the enhancing effect of allopregnanolone is more pronounced at receptors containing certain α subunits (e.g., α1β1γ2) compared to others (e.g., α2-, α4-, α5-, or α6-containing receptors), which require higher concentrations for an equivalent response. nih.gov This subunit specificity allows for fine-tuned, localized modulation of neuronal inhibition throughout the brain. mdpi.com The actions of androsterone (B159326) and related compounds as neurosteroids would similarly depend on their ability to bind to and modulate specific subtypes of GABA-A receptors, thereby influencing neural circuits involved in mood, anxiety, and arousal. researchgate.net

Genetic Influences on Metabolism and Perception

Identification of Candidate Genes and Single Nucleotide Polymorphisms (SNPs)

Cytochrome b5, encoded by the CYB5A gene, is a critical cofactor for the 17,20-lyase activity of the enzyme cytochrome P450 17A1 (CYP17A1) nih.govnih.gov. This enzymatic step is crucial in the classic androgen biosynthesis pathway, converting 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA), a precursor to androgens nih.gov. The 17,20-lyase activity of CYP17A1 is dependent on augmentation by cytochrome b5 nih.gov. The interaction between cytochrome b5 and CYP17 is thought to be based on electrostatic interactions and is believed to stimulate the cleavage activity via an allosteric mechanism researchgate.net.

Polymorphisms in the CYB5A gene can affect this process. For instance, the single nucleotide polymorphism (SNP) rs1790834 in the CYB5A gene has been associated with altered androgen synthesis nih.gov. The protective allele of this SNP is linked to a doubling of CYB5A mRNA expression, which in turn leads to a two- to three-fold activation of steroid 17,20-lyase activity nih.gov. Such genetic variations are expected to cause moderate changes in the concentrations of androgens and their downstream metabolites nih.gov.

The enzyme 3β-Hydroxysteroid Dehydrogenase (3βHSD) is involved in the metabolism of androstenone nih.gov. Research in pigs has demonstrated a correlation between the concentration of androstenone in fat and the gene expression of 3βHSD. Specifically, male pigs with high concentrations of androstenone in their fat had low 3βHSD gene expression in both the liver and testis nih.gov. A negative correlation was observed between fat androstenone levels and liver 3βHSD gene expression nih.gov. 3β-HSDs are essential for the production of all classes of steroid hormones by converting Δ⁵-steroid precursors like pregnenolone (B344588) and DHEA into progesterone (B1679170) and androstenedione, respectively nih.gov.

Hydroxysteroid Sulfotransferase 2A1 (SULT2A1) is the primary enzyme responsible for the sulfate (B86663) conjugation of DHEA, a major steroid precursor nih.govelsevierpure.comfrontiersin.org. This process, known as sulfation, converts compounds into more water-soluble forms that can be easily excreted genecards.org. Genetic polymorphisms in the SULT2A1 gene can lead to significant variations in enzyme activity nih.govelsevierpure.com.

Studies have identified several single nucleotide polymorphisms (SNPs) in the SULT2A1 gene, including non-synonymous coding SNPs that result in amino acid changes nih.govelsevierpure.com. When these variant allozymes were expressed in COS-1 cells, three out of four showed significantly decreased SULT2A1 activity nih.govelsevierpure.com. The reduction in activity was primarily attributed to decreased levels of the enzyme protein nih.govelsevierpure.com. Furthermore, copy number variations (CNV) in the SULT2A1 gene are associated with the urinary excretion rate of steroid sulfates frontiersin.org. Individuals with two or more copies of the SULT2A1 gene excrete significantly higher levels of DHEA-Sulfate (DHEAS) and Androsterone-Sulfate frontiersin.org.

SULT2A1 Genetic VariationConsequenceReference
Non-synonymous cSNPsSignificantly decreased SULT2A1 enzymatic activity and protein levels. nih.govelsevierpure.com
Copy Number Variation (CNV)Individuals with ≥2 copies have higher urinary excretion of DHEAS and AndrosteroneS. frontiersin.org

Genetic Basis of Olfactory Perception

The ability to smell androstenone, which can be perceived as offensive, pleasant, or odorless, is strongly linked to genetic variations in olfactory receptors duke.edu.

The human odorant receptor OR7D4 is selectively activated by androstenone and the related steroid androstadienone duke.edu. A common variant of the OR7D4 gene contains two non-synonymous SNPs that result in two amino acid substitutions (R88W and T133M) duke.edu. This variant is often referred to as the WM allele, while the more common, functional allele is referred to as the RT allele nih.gov.

The OR7D4 WM variant severely impairs the receptor's function in vitro duke.edu. This genetic variation has a direct impact on how individuals perceive androstenone.

RT/RT Genotype : Individuals with two copies of the functional RT allele are generally more sensitive to androstenone and are more likely to perceive its odor duke.edunih.govhealthday.com.

RT/WM and WM/WM Genotypes : Individuals with at least one copy of the non-functional WM allele are less sensitive to androstenone and find the odor less unpleasant duke.edu.

Genotypic variation in OR7D4 accounts for a significant portion of the variance in both the perceived intensity and the pleasantness (valence) of androstenone's odor duke.edu. Studies have shown that the OR7D4 genotype can explain up to 40% of the variation in intensity ratings for androstenone nih.gov. All subjects classified as sensitive to androstenone have been found to possess the RT/RT genotype nih.gov. This genetic link is so strong that the OR7D4 genotype can predict the sensory perception of meat containing androstenone, potentially influencing food preferences nih.govhealthday.com.

OR7D4 GenotypeOlfactory Perception of AndrostenoneReference
RT/RTMore sensitive to the odor; perceive it as more intense and often less pleasant. duke.edu
RT/WMLess sensitive to the odor; perceive it as less intense and less unpleasant. duke.edu
WM/WMLess sensitive to the odor; perceive it as less intense and less unpleasant. duke.edu

Transcriptional Co-regulation of Genes in Steroid Metabolic Pathways

The genes involved in steroid metabolism are often co-regulated, ensuring a coordinated production of hormones. For example, the 17,20-lyase activity of CYP17A1, essential for androgen synthesis, is dependent on the co-expression of CYB5A nih.gov. Similarly, studies have found a strong positive correlation between the gene expression of 3βHSD and 17β-hydroxysteroid dehydrogenase (17βHSD) in the liver of gonadally intact male pigs, suggesting that these genes may have similar regulation mechanisms nih.gov. The expression of genes encoding steroidogenic enzymes is controlled by multiple signaling pathways and transcription factors, which respond to various cues in a tissue-specific and developmental manner to maintain optimal steroid hormone biosynthesis nih.gov.

Advanced Analytical Methodologies

Chromatographic Techniques for Quantitative Analysis

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the definitive identification and quantification of 17-Methyl-Androstenone. These techniques separate the analyte from interfering substances within a sample before its detection and measurement.

Gas Chromatography-Mass Spectrometry (GC-MS), particularly when using tandem mass spectrometry (GC-MS/MS or GC-QQQ-MS), is a powerful tool for the analysis of 17-methylated steroids. dshs-koeln.dedshs-koeln.de This technique is routinely used in doping control laboratories to monitor for the misuse of anabolic steroids by detecting their metabolites in urine. researchgate.net For GC-MS analysis, steroids typically require a derivatization step to increase their volatility and thermal stability. dshs-koeln.deresearchgate.net

The use of tandem quadrupole mass spectrometry (GC-QQQ-MS) enhances selectivity and provides a better signal-to-noise ratio compared to single quadrupole instruments, allowing for greater confidence in the results, especially at trace levels. mdpi.comwaters.com In metabolic studies, GC-MS/MS is instrumental in identifying and characterizing long-term metabolites. dshs-koeln.dedshs-koeln.de For instance, research has identified characteristic fragment ions and ion transitions for TMS-derivatized 17-hydroxymethyl-17-methyl-18-norandrost-13-ene metabolites, which can serve as markers for the administration of various 17-methyl steroids. dshs-koeln.demdpi.com High-resolution mass spectrometry (HRMS) can also be used, but in some cases, it provides shared fragment ions that make confident identification challenging without excellent chromatographic separation. chemrxiv.org A well-developed gas chromatographic method is therefore essential for resolving different isomers and related compounds. chemrxiv.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a primary method for the determination of steroids in various matrices, including bovine serum, hair, and water systems. researchgate.netjfda-online.comfao.org This technique often utilizes an electrospray ionization (ESI) source. jfda-online.comnih.gov A significant advantage of LC-MS/MS is that it can sometimes analyze steroids without derivatization, although derivatization can still be employed to enhance sensitivity. jfda-online.com

High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, has been developed and validated for quantifying related compounds like 17α-methyltestosterone in samples such as fish feed and freshwater. researchgate.netpensoft.net These methods are validated for parameters like linearity, sensitivity, accuracy, and precision. researchgate.netsemanticscholar.org For example, an HPLC-UV method for 17α-methyltestosterone in freshwater was validated in a concentration range of 50 - 2000 μg/L. researchgate.net More advanced systems like Ultra-High-Performance Liquid Chromatography (UHPLC-MS) offer rapid and sensitive analysis for a wide range of steroid hormones. nih.govgoogle.com LC-MS/MS methods provide excellent selectivity and sensitivity, with the ability to detect concentrations at the nanogram per milliliter (ng/mL) or even picogram per gram (pg/g) level. waters.comwada-ama.org

LC-MS/MS in Bovine Serum: A validated HPLC-MS/MS method for 17α-methyltestosterone in bovine serum achieved a decision limit (CCα) of 0.05 ng/mL and a detection capability (CCβ) of 0.09 ng/mL. jfda-online.com

LC-MS/MS in Bovine Hair: For bovine hair, a confirmatory method for 17α-methyltestosterone reported a CCα of 0.07 ng/g and a CCβ of 0.12 ng/g. fao.org

Derivatization is a crucial sample preparation step in steroid analysis for both GC-MS and LC-MS to improve analytical performance. researchgate.net The primary goals are to enhance volatility for GC analysis and to improve ionization efficiency and chromatographic separation for LC-MS analysis. google.comresearchgate.net

For GC-MS, silylation reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) are commonly used to create trimethylsilyl (B98337) (TMS) derivatives of the steroids. dshs-koeln.deresearchgate.net

In LC-MS, derivatization can significantly boost the detection response. For instance, hydroxylamine (B1172632) derivatization has been used to enhance the determination of 17α-methyltestosterone using an electrospray ionization (ESI) source. fao.org Another approach involves using reagents that add easily ionizable groups to the steroid structure, which improves ionization efficiency and, consequently, mass spectrometric sensitivity. google.com Two-step derivatization procedures have also been developed to enhance the positive ESI in LC-MS detection of anabolic androgenic steroids, which often have limited ionization efficiency. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-TOF-MS, HPLC)

Immunological Assays

Immunological assays offer a different approach for the detection of steroids, relying on the specific binding between an antibody and the target antigen.

Time-Resolved Fluoroimmunoassay (TR-FIA) is a highly sensitive immunological technique. While specific applications for this compound are not detailed in the provided context, the principles have been applied to other steroids, such as testosterone (B1683101) and estrone-3-glucuronide. nih.govresearchgate.net This method uses a fluorescent label, often a europium chelate, which has a long fluorescence lifetime. nih.gov This allows for the measurement of the specific signal after the short-lived background fluorescence has decayed, significantly improving the signal-to-noise ratio. TR-FIA methods are known for their sensitivity, specificity, speed, and simplicity, making them suitable for clinical and research applications. nih.govresearchgate.net For example, a TR-FIA for testosterone demonstrated a high correlation with GC-MS, indicating its accuracy and reliability. researchgate.net

Method Development and Validation in Research

The development and validation of analytical methods are critical to ensure that the results are reliable, accurate, and reproducible. Validation is performed according to international guidelines, such as those from the International Council for Harmonisation (ICH) or specific regulatory bodies like the European Commission Decision 2002/657/EC for official control of residues in live animals and animal products. jfda-online.comfao.orgsemanticscholar.org

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. semanticscholar.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficients (R²) greater than 0.99 are typically desired. wada-ama.org

Sensitivity: This is determined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision), usually expressed as the relative standard deviation (RSD). pensoft.netsemanticscholar.org

Accuracy: The closeness of the test results to the true value, often determined through recovery studies of spiked samples. jfda-online.comsemanticscholar.org

The following table summarizes validation data for analytical methods used for 17α-methyltestosterone, a closely related compound.

Method Validation Parameters for 17α-Methyltestosterone Analysis

TechniqueMatrixLinearity RangeLODLOQAccuracy (Recovery %)Precision (RSD %)Reference
HPLC-MSAquatic Water0.2 - 25 ngN/A0.08 ppbN/AN/A researchgate.net
HPLC-UVFish Feed15.0 - 120.0 mg/kgN/AN/AN/AN/A researchgate.net
HPLC-MS/MSBovine SerumN/ACCα: 0.05 ng/mLCCβ: 0.09 ng/mL87.00%Repeatability: 7.04%, Reproducibility: 11.00% jfda-online.com
LC-MS/MSBovine HairN/ACCα: 0.07 ng/gCCβ: 0.12 ng/g87%Repeatability: 7%, Reproducibility: 11.0% fao.org
LOD: Limit of Detection; LOQ: Limit of Quantitation; CCα: Decision Limit; CCβ: Detection Capability; RSD: Relative Standard Deviation; N/A: Not Available in source.

Optimization of Sample Preparation Protocols

The accurate and reliable quantification of this compound and related 17-methylated steroids in various biological matrices is critically dependent on the sample preparation protocol. Optimization of these protocols is essential to remove interfering substances, concentrate the analyte of interest, and ensure compatibility with the chosen analytical instrument. The choice of methodology is heavily influenced by the sample matrix, such as urine, blood, or adipose tissue.

Commonly employed techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and derivatization. LLE is a widely used method for cleaning up biological samples and for the specific extraction of less-polar compounds like steroids. nih.gov Solvents such as n-pentane, ethyl acetate (B1210297), and tert-butyl methyl ether (TBME) are frequently utilized to extract steroids from aqueous matrices like urine after hydrolysis of conjugates. dshs-koeln.de For instance, a typical procedure for urine analysis involves enzymatic hydrolysis with β-glucuronidase, followed by extraction with an organic solvent at a specific pH. dshs-koeln.de

The optimization process involves evaluating different solvents and conditions to maximize recovery and minimize matrix effects. A study comparing a one-step LLE with 1-chlorobutane (B31608) to a two-step procedure using ethyl acetate and hexane (B92381) found that the one-step method provided a 15% increase in recovery and a simplified workflow, thereby minimizing the risk of errors. nih.gov For analysis by gas chromatography-mass spectrometry (GC-MS), a derivatization step is often necessary to improve the volatility and thermal stability of the steroid. Trimethylsilyl (TMS) derivatives are commonly prepared for this purpose. dshs-koeln.defu-berlin.de

The effectiveness of a sample preparation method is assessed by parameters such as recovery, precision, and the limit of detection (LOD). A well-optimized method for a panel of 17 steroid hormones achieved satisfactory recoveries between 75.4% and 110.6% with relative standard deviations (RSDs) ranging from 3.1% to 10.5%. nih.gov

Table 1: Comparison of Sample Preparation Protocols for Steroid Analysis
Protocol StepMethod A (Urine) dshs-koeln.deMethod B (Serum) nih.govMethod C (General Steroids) nih.gov
Matrix UrineSerumAntarctic Krill Tissue
Initial Treatment Enzymatic hydrolysis (β-glucuronidase)Protein Precipitation (optional)Alkaline hydrolysis
Extraction Liquid-Liquid Extraction (LLE) with tert-butyl methyl ether (TBME)LLE with 1-chlorobutaneSequential vortex extraction (ethyl acetate, methanol, acetonitrile)
Cleanup Evaporation and reconstitutionDirect injection after extractionQuEChERS (Quick, Easy, Cheap, Effective, Rugged and Safe)
Derivatization TMS derivatization for GC-MSNone (for LC-MS/MS)None (for UHPLC-MS)
Key Outcome Effective isolation of glucuronidated metabolitesIncreased recovery (15%) and simplified procedure compared to two-step methodsRecoveries of 75.4-110.6%; LODs of 2–30 ng/kg

Inter-laboratory Method Harmonization and Standardization

Achieving consistency and comparability of analytical results for this compound across different laboratories is a significant challenge. Discrepancies in results can arise from variations in analytical methods, sample preparation protocols, and instrument calibration. Inter-laboratory comparison studies, or ring tests, are crucial for highlighting these differences and driving the need for method harmonization and standardization. nih.gov

A pertinent example is an inter-laboratory study on the quantification of androstenone in pork fat, which involved four different laboratories using distinct analytical methods: time-resolved fluoroimmunoassay, GC-MS, and high-pressure liquid chromatography (HPLC). nih.gov In the initial trial, where each laboratory used its own sample preparation protocol, significant differences in the absolute concentration values were observed. The average androstenone concentrations reported by three of the labs were 2.47 µg/g, 1.31 µg/g, and 0.62 µg/g for the same set of samples. nih.gov These discrepancies were largely attributed to differences in the sample matrix used for analysis (e.g., pure fat vs. melted fat vs. adipose tissue). nih.gov

Despite the large variation in absolute values, the inter-laboratory correlations were high (ranging from 0.82 to 0.92), indicating that the laboratories ranked the samples similarly. nih.gov In a second trial, where a homogenized, freeze-dried sample was distributed to the laboratories, the agreement in results improved dramatically. The average concentrations were much closer (0.84 to 1.03 µg/g), and the correlations were very high (0.92 to 0.97). nih.gov

This study underscores the critical impact of sample preparation on analytical outcomes and highlights the necessity for standardized methods. nih.gov For compounds like this compound, establishing standardized protocols for sample collection, preparation, and analysis, along with regular participation in proficiency testing schemes, is essential for ensuring that data generated by different laboratories are comparable and reliable. This standardization is particularly vital when establishing thresholds for specific applications. nih.gov

Table 2: Results of an Inter-laboratory Comparison for Androstenone Quantification nih.gov
TrialParameterLaboratory 1 (NSVS)Laboratory 2 (CCL)Laboratory 3 (IRTA)Laboratory 4 (ALP)
Trial 1 (Individual Prep Methods) Mean Conc. (µg/g) 2.471.310.62N/A
Trial 1 (Individual Prep Methods) Correlation Range 0.82 - 0.92N/A
Trial 2 (Standardized Sample) Mean Conc. (µg/g) 0.871.030.840.99
Trial 2 (Standardized Sample) Correlation Range 0.92 - 0.97

Comprehensive Characterization of Reference Materials

The availability of well-characterized reference materials is a prerequisite for the accurate identification and quantification of this compound in analytical testing. These reference standards are used for instrument calibration, method validation, and as positive controls. The comprehensive characterization of these materials ensures their identity, purity, and concentration. This process typically involves a combination of advanced analytical techniques. wada-ama.orgnih.gov

Mass Spectrometry (MS) , coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a cornerstone technique. dshs-koeln.deresearchgate.net GC-MS analysis, often after derivatization, provides characteristic mass spectra based on the fragmentation patterns of the molecule under electron ionization. dshs-koeln.de High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the elemental composition of the parent compound and its fragments. fu-berlin.dewada-ama.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for the unambiguous structural elucidation of reference materials. fu-berlin.dewada-ama.org One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule, allowing for the confirmation of its complete chemical structure, including stereochemistry. fu-berlin.de

Certified Reference Materials (CRMs) are produced and certified under stringent ISO guidelines (such as ISO 17034 and ISO/IEC 17025) and are accompanied by a certificate of analysis that details the characterization methods used and provides a certified value for purity or concentration. sigmaaldrich.com These CRMs are essential for ensuring the traceability and accuracy of measurements in regulated environments. sigmaaldrich.com The synthesis of reference materials, sometimes through chemical or biotechnological routes, is often a necessary first step, followed by this rigorous characterization. wada-ama.orgnih.gov

Table 3: Analytical Techniques for the Characterization of this compound Reference Material
Analytical TechniqueAbbreviationInformation ProvidedPrimary Use
Gas Chromatography-Mass SpectrometryGC-MSRetention time, molecular weight, and fragmentation pattern. dshs-koeln.deIdentity confirmation and purity assessment.
Liquid Chromatography-Tandem Mass SpectrometryLC-MS/MSRetention time, precursor/product ion transitions, and structural information. researchgate.netHigh-specificity identity confirmation and quantification.
High-Resolution Mass SpectrometryHRMSHighly accurate mass measurement for elemental composition determination. wada-ama.orgUnambiguous molecular formula confirmation.
Nuclear Magnetic Resonance SpectroscopyNMRDetailed structural information, including connectivity and stereochemistry. fu-berlin.deDefinitive structure elucidation.
High-Performance Liquid ChromatographyHPLCRetention time and peak area.Purity assessment and quantification.

Future Directions in 17 Methyl Androstenone Research

Elucidation of Enzyme Structure-Function Relationships

A fundamental aspect of future research lies in deciphering the intricate relationships between the structure of steroid-modifying enzymes and their function concerning 17-Methyl-Androstenone. The biosynthesis and transformation of steroids are governed by specific enzymes, primarily from the cytochrome P450 (P450) monooxygenase and hydroxysteroid dehydrogenase (HSD) families. nih.govnih.gov Understanding how the 17-alpha methyl group of this compound influences its binding and turnover within the active sites of these enzymes is a primary goal.

Key research objectives in this area include:

High-Resolution Crystallography: Obtaining crystal structures of key enzymes, such as 17β-hydroxysteroid dehydrogenases or specific P450s, co-crystallized with this compound or a suitable analog. This would provide direct visual evidence of the binding orientation and the specific amino acid residues involved in catalysis.

Computational Modeling and Simulation: Employing molecular docking and molecular dynamics simulations to predict the interactions between this compound and various steroidogenic enzymes. acs.org These computational approaches can help identify potential enzymes capable of modifying the compound and guide site-directed mutagenesis studies to alter enzyme activity or specificity. acs.org

Spectroscopic Analysis: Utilizing techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) to study the conformational changes in both the enzyme and the steroid substrate upon binding.

The quantitative capacity of a cell to produce or modify specific steroids is determined by the levels of its steroidogenic enzymes. nih.gov Therefore, understanding the structure-function relationship is crucial for predicting and manipulating these transformations.

Rational Design and Engineering of Biocatalysts for Steroid Transformations

Building on a deeper understanding of enzyme structure, the next frontier is the rational design and engineering of novel biocatalysts for specific and efficient transformations of this compound. Biocatalysis offers a highly selective, efficient, and sustainable alternative to traditional chemical synthesis for modifying complex molecules like steroids. rsc.orgnih.gov The goal is to create enzymes "taught" to perform desired reactions at specific positions on the steroid nucleus. youtube.com

Recent advancements have demonstrated the power of protein engineering to enhance enzyme selectivity and activity for steroid modifications. rsc.org Future efforts concerning this compound will likely focus on:

Site-Directed Mutagenesis: Altering specific amino acid residues within the enzyme's active site to improve affinity and catalytic efficiency for this compound. For example, semi-rational engineering of a P450 hydroxylase has been shown to improve specificity and activity towards various steroid substrates. rsc.org

Directed Evolution: Using iterative rounds of random mutagenesis and high-throughput screening to evolve enzymes with desired properties, such as enhanced stability in organic solvents or the ability to catalyze novel reactions on the this compound scaffold. youtube.com

Chemoenzymatic Synthesis: Combining the strengths of chemical synthesis and biocatalysis to create efficient pathways for producing novel derivatives of this compound. acs.orgnih.gov This approach can utilize engineered enzymes for challenging steps like stereospecific hydroxylations, which are difficult to achieve through conventional chemistry. acs.orgnih.gov

The development of these tailored biocatalysts could enable the sustainable production of novel steroid compounds for various research applications. rsc.org

Table 1: Enzyme Engineering Strategies for Steroid Biotransformation
StrategyDescriptionObjective for this compoundRelevant Enzyme Classes
Rational DesignUtilizes knowledge of the enzyme's structure and mechanism to make specific, targeted mutations to alter its function. youtube.comImprove binding affinity; alter regioselectivity of hydroxylation.Cytochrome P450s, Hydroxysteroid Dehydrogenases
Directed EvolutionInvolves creating a large library of enzyme variants through random mutagenesis, followed by screening for improved or novel activity. youtube.comEnhance catalytic efficiency; increase stability in industrial process conditions.Lipases, Oxygenases
Semi-Rational EngineeringCombines computational analysis to identify key regions for mutation with the screening of smaller, targeted mutant libraries. rsc.orgOptimize both activity and selectivity for specific transformations.Cytochrome P450s

Expansion of Mechanistic Investigations in Diverse Biological Systems

While in vitro enzymatic studies are crucial, understanding the fate of this compound in complex biological systems is equally important. Future research must expand mechanistic investigations into how this compound is metabolized, transformed, or degraded by a wide range of organisms, from microorganisms to mammals.

Key areas for investigation include:

Microbial Biotransformation: Exploring the capacity of diverse microbial strains, such as those from the genera Mycobacterium and Aspergillus, to modify this compound. nih.govresearchgate.net Microorganisms are a rich source of novel steroid-transforming enzymes and can be used as whole-cell biocatalysts for producing valuable steroid synthons. researchgate.net Identifying the metabolic pathways and key enzymes involved in microbial degradation is a significant research goal. nih.gov

In Vitro Mammalian Metabolism: Using models such as liver microsomes and cell cultures (e.g., HepG2 cells) to identify the primary metabolites of this compound. researchgate.net This involves elucidating the role of human P450 enzymes and other metabolic machinery in its biotransformation, including common reactions like A-ring reduction and epimerization at the C17 position, which is a known reaction for 17α-methyl steroids. mdpi.com

Identification of Novel Metabolites: Applying advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to detect and structurally characterize novel metabolites in various biological matrices. Recent studies on similar compounds like methyltestosterone (B1676486) have revealed previously unknown metabolites, which can serve as new markers of exposure. researchgate.netmdpi.com

These investigations will provide a comprehensive understanding of the metabolic fate of this compound, which is essential for interpreting its biological activity and potential ecological impact. nih.gov

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing 17-Methyl-Androstenone in academic settings?

  • Methodological Answer : Synthesis should follow validated organic chemistry protocols, with strict adherence to stereochemical control (e.g., chiral synthesis techniques for methyl group introduction at C17). Characterization requires a combination of NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation. Purity must be verified via HPLC (>98%) and documented with retention time data. For novel compounds, elemental analysis is mandatory .
  • Data Requirements : Report chemical shifts (δ, ppm), coupling constants (J values), and crystal lattice parameters. Include raw spectral data in supplementary materials to enable replication .

Q. How should researchers design in vitro assays to assess the androgen receptor (AR) binding affinity of this compound?

  • Methodological Answer : Use competitive binding assays (e.g., radiolabeled R1881 displacement) with AR-positive cell lines (e.g., LNCaP). Include controls for non-specific binding (e.g., excess unlabeled ligand) and validate results with AR-negative cell lines. Replicate experiments in triplicate across independent trials to account for batch variability. IC₅₀ values should be calculated using nonlinear regression (e.g., GraphPad Prism) with 95% confidence intervals .
  • Statistical Precision : Report means ± SEM and justify sample sizes via power analysis (α=0.05, power=0.8) .

Advanced Research Questions

Q. How can contradictory findings in this compound’s metabolic stability be resolved across preclinical studies?

  • Methodological Answer : Discrepancies often arise from interspecies differences in cytochrome P450 (CYP) enzyme expression. Design cross-species metabolic profiling using liver microsomes from human, rat, and canine models. Apply LC-MS/MS to quantify metabolites and correlate degradation rates with CYP isoform activity (e.g., CYP3A4 vs. CYP2C9). Use Michaelis-Menten kinetics to model enzyme-substrate interactions and validate via siRNA-mediated CYP knockdown .
  • Data Interpretation : Highlight limitations of in vitro models (e.g., lack of hepatic blood flow) and propose in vivo validation .

Q. What strategies are effective for integrating heterogeneous pharmacokinetic data into meta-analyses of this compound?

  • Methodological Answer : Conduct a systematic review adhering to PRISMA guidelines. Extract AUC, Cmax, and half-life data from peer-reviewed studies, stratifying by administration route (oral vs. intramuscular). Use random-effects models to account for inter-study variance. Assess publication bias via funnel plots and Egger’s regression. Sensitivity analyses should exclude outliers (e.g., studies with n<10) .
  • Statistical Reporting : Provide forest plots with weighted mean differences (WMDs) and I² statistics for heterogeneity .

Q. How can researchers address the ethical challenges of studying this compound’s long-term effects in animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for preclinical trials. Justify animal use via harm-benefit analysis, minimizing sample sizes through adaptive design (e.g., group sequential testing). Monitor adverse effects (e.g., hepatotoxicity via ALT/AST levels) and implement humane endpoints. Secure approval from institutional animal care committees (IACUCs) with documented protocol IDs .
  • Documentation : Publish raw mortality/morbidity data and attrition reasons in supplementary files .

Data Presentation and Reproducibility

Q. What are the best practices for reporting conflicting dose-response relationships in this compound studies?

  • Methodological Answer : Use Bland-Altman plots to visualize inter-assay variability. Reanalyze raw data using standardized normalization (e.g., baseline subtraction for cell viability assays). Disclose all experimental conditions (e.g., serum concentration, incubation time) that may influence outcomes. For peer review, provide anonymized datasets in FAIR-compliant repositories (e.g., Zenodo) .
  • Transparency : Annotate discrepancies in limitations sections and propose validation experiments .

Q. How should researchers validate the specificity of antibodies used in this compound immunoassays?

  • Methodological Answer : Perform cross-reactivity testing against structural analogs (e.g., 4-Androstenediol, Δ1-Androstenedione) via competitive ELISA. Use knockout models (e.g., CRISPR-Cas9 AR-null cells) to confirm signal absence. Report antibody clonality, host species, and dilutions in accordance with MIAME standards .
  • Negative Controls : Include data from pre-immune sera and isotype-matched antibodies .

Literature and Collaboration

Q. What criteria should guide the selection of primary literature for this compound reviews?

  • Methodological Answer : Prioritize studies indexed in PubMed/Scopus with DOI links, excluding preprints and non-peer-reviewed sources. Use citation tracing (e.g., Web of Science) to identify seminal works. Critically appraise methods sections for bias (e.g., unblinded outcome assessment) using ROBINS-I tools .
  • Exclusion Rationale : Document excluded studies (e.g., commercial white papers from benchchem.com ) in PRISMA flowcharts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.